Cistanoside F

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

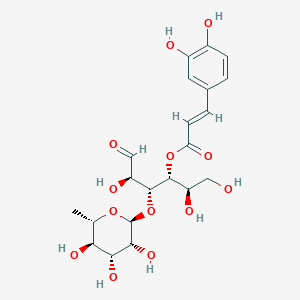

シスタノサイドFは、植物の肉苁蓉(ニクドウヨウ)(Cistanche deserticola)から単離されたフェニルエタノイド配糖体です。分子式はC21H28O13、分子量は488.44 g/molです 。この化合物は、その抗酸化特性で知られており、様々な生物活性について研究されています .

準備方法

シスタノサイドFは主に天然資源、特に植物の肉苁蓉(ニクドウヨウ)(Cistanche deserticola)から単離されます 。抽出プロセスには、エタノールやメタノールなどの溶媒を使用して粗抽出物を得ることが含まれ、その後、クロマトグラフィー技術を使用して精製されます 。シスタノサイドFは主に天然抽出物から得られるため、広く報告されている工業生産のための合成経路はありません。

化学反応の分析

シスタノサイドFは、以下を含むいくつかの種類の化学反応を受けます。

酸化: 様々な酸化誘導体を形成するために酸化することができます。

還元: 還元反応は、そのグリコシド結合を修飾することができます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学的研究の応用

作用機序

類似化合物との比較

生物活性

Cistanoside F, a phenylethanoid glycoside derived from Cistanches Herba , has garnered attention for its diverse biological activities. This article synthesizes recent research findings, case studies, and data regarding the pharmacological effects and mechanisms of action of this compound.

Chemical Profile

This compound is characterized by its complex molecular structure, which includes multiple sugar moieties. The compound's molecular formula is C21H28O13 with a molecular weight of approximately 487 g/mol. It is part of a larger class of phenylethanoid glycosides known for their therapeutic potentials.

Pharmacological Activities

Research has identified several significant biological activities associated with this compound:

- Neuroprotective Effects : Studies indicate that this compound exhibits protective effects against oxidative stress in neuronal cells. It enhances the viability of germ cells under hypoxic conditions, reducing apoptosis through modulation of apoptotic pathways (e.g., decreasing the Bax/Bcl-2 ratio) .

- Estrogenic Activity : this compound has been shown to stimulate proliferation in MCF7 breast cancer cells, indicating potential estrogen-like effects. This was evidenced by increased uterine wet weight in mice treated with Cistanche extracts containing this compound .

- Immunomodulatory Effects : The compound has demonstrated the ability to modulate immune responses, enhancing lymphocyte proliferation and nitric oxide production in macrophages .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Activity : this compound enhances antioxidant enzyme activities, which helps mitigate oxidative stress in cells .

- Regulation of Cell Cycle and Apoptosis : The compound influences cell cycle progression, promoting entry into the S phase and reducing apoptotic markers . This suggests a role in cell survival and proliferation.

- Estrogen Receptor Modulation : The estrogenic effects may be mediated through interaction with estrogen receptors, leading to increased cell growth and proliferation in hormone-sensitive tissues .

Study on Hypoxia-Induced Damage

A study investigated the effects of this compound on GC-1 cells subjected to hypoxia. Treatment with varying concentrations of this compound showed a dose-dependent increase in cell viability and a decrease in apoptosis markers. Specifically, at 0.2 μM concentration, significant protective effects were observed compared to untreated controls .

Estrogenic Activity Assessment

In another study, the estrogenic activity of various compounds including this compound was evaluated through MCF7 cell proliferation assays. Results indicated that serum from mice treated with Cistanches Herba significantly enhanced MCF7 cell growth, with this compound being one of the key contributors to this effect .

Summary of Findings

特性

IUPAC Name |

[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O13/c1-9-16(29)17(30)18(31)21(32-9)34-20(14(27)8-23)19(13(26)7-22)33-15(28)5-3-10-2-4-11(24)12(25)6-10/h2-6,8-9,13-14,16-22,24-27,29-31H,7H2,1H3/b5-3+/t9-,13+,14-,16-,17+,18+,19+,20+,21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARNWFDIYRKBOE-BHSPTIPFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。